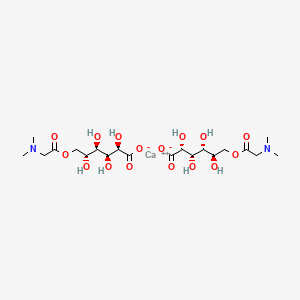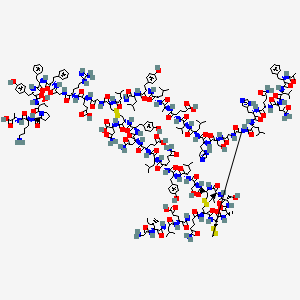
PROSTAGLANDINS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prostaglandins are a group of physiologically active lipid compounds derived from arachidonic acid. They were first discovered in human semen in 1935 by the Swedish physiologist Ulf von Euler, who initially thought they were secreted by the prostate gland . This compound are found in almost every tissue in humans and other animals and have diverse hormone-like effects, including the regulation of inflammation, blood flow, the formation of blood clots, and the induction of labor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins typically involves the conversion of arachidonic acid through the action of cyclooxygenase enzymes. The first total syntheses of prostaglandin F2α and prostaglandin E2 were reported by Elias James Corey in 1969 . The Corey synthesis is a linear approach that uses lactone as a key intermediate, from which the omega and alpha side chains of this compound can be constructed .
Industrial Production Methods: Industrial production of this compound often employs chemoenzymatic synthesis methods. A concise and scalable chemoenzymatic synthesis of this compound has been developed, which involves the formation of a common intermediate, bromohydrin, followed by nickel-catalyzed cross-couplings and Wittig reactions . This method allows for the production of this compound on a gram scale with high enantioselectivity.
Analyse Des Réactions Chimiques
Types of Reactions: Prostaglandins undergo various chemical reactions, including oxidation, reduction, and substitution. The oxidative cyclization of polyunsaturated fatty acids, such as arachidonic acid, is a key step in their biosynthesis .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include cyclooxygenase enzymes, lipoxygenase enzymes, and various catalysts for cross-coupling reactions .
Major Products: The major products formed from these reactions include different types of this compound, such as prostaglandin E2, prostaglandin F2α, and prostacyclin .
Applications De Recherche Scientifique
Prostaglandins have a wide range of scientific research applications in chemistry, biology, medicine, and industry. They play a crucial role in the inflammatory response, regulation of blood pressure, and smooth muscle contraction . In medicine, prostaglandin analogs are used to treat conditions such as glaucoma, asthma, and cardiovascular diseases . In biology, they are studied for their role in cell signaling and immune responses .
Mécanisme D'action
Prostaglandins exert their effects by binding to specific receptors on the surface of target cells. These receptors are G-protein coupled receptors that mediate various physiological responses . The binding of this compound to their receptors activates intracellular signaling pathways, leading to the regulation of inflammation, blood flow, and other processes .
Comparaison Avec Des Composés Similaires
- Leukotrienes
- Thromboxanes
- Prostacyclin
- Misoprostol
- Alprostadil
- Latanoprost
- Travoprost
Prostaglandins are unique in their ability to have different and sometimes opposite effects in different tissues, depending on the type of receptor to which they bind .
Propriétés
Numéro CAS |
11000-26-3 |
|---|---|
Formule moléculaire |
C17H14NO5P |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Poly[titanium(IV) n-butoxide]](/img/structure/B1171852.png)


